Mass Shift of +3.0 Da Enables Baseline-Resolved SRM Transitions in Impurity-Specific LC‑MS/MS
The deuterium incorporation at the N‑methylpiperazine group (methyl‑d3) increases the monoisotopic mass of the compound by +3.0188 Da relative to the unlabeled impurity [1][2]. This mass increment yields a precursor-to-product ion transition that is fully resolved from the unlabeled analyte in triple‑quadrupole MS, eliminating cross‑talk between the internal‑standard and analyte channels. By comparison, the non‑deuterated impurity (MW 493.6) produces an identical MS/MS spectrum and cannot be differentiated from the target analyte, while Imatinib‑d3 (deuterated on the API core) has a different retention time and cannot serve as a co‑eluting internal standard for impurity‑specific methods .
| Evidence Dimension | Monoisotopic mass |
|---|---|
| Target Compound Data | 496.2778 Da (C₂₉H₂₈D₃N₇O) |
| Comparator Or Baseline | Unlabeled Imatinib para-Diaminomethylbenzene: 493.2590 Da (C₂₉H₃₁N₇O); Imatinib-d3 (API): 496.2778 Da but different chromatographic retention |
| Quantified Difference | ΔM = +3.0188 Da vs unlabeled impurity; co‑elution matched only by the exact impurity analog |
| Conditions | Exact mass calculated from molecular formula; applicable to LC‑MS/MS in SRM/MRM mode |
Why This Matters
Procurement of the correct deuterated impurity standard is the only way to achieve matched co‑elution and mass differentiation, both of which are mandatory for validated, interference‑free impurity quantification in regulatory filings.
- [1] PubChem Compound Summary, CID 10239086, Imatinib para-Diaminomethylbenzene, National Library of Medicine. View Source
- [2] PubChem Compound Summary, CID 71749455, Imatinib Para-diaminomethylbenzene Impurity-d3, National Library of Medicine. View Source
